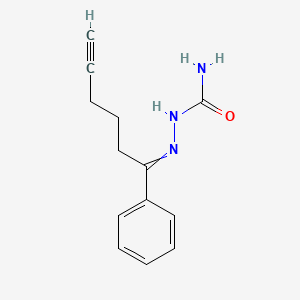![molecular formula C23H26N6O B580150 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one CAS No. 141745-36-0](/img/no-structure.png)
2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
DNA Interaction and Cellular Applications
The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a starting point for drug design and molecular studies. These compounds are used in various biological applications including chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, highlighting their importance in cellular biology research and drug development (Issar & Kakkar, 2013).
Pharmaceutical Applications
The in vivo pharmacology of DuP 753, a compound structurally related to the query, demonstrates the potential of such molecules in hypertension treatment. This compound, acting as a selective angiotensin II receptor antagonist, showcases the therapeutic applications of related compounds in cardiovascular diseases (Wong et al., 1991).
Chemical Synthesis and Modification
The synthesis of various compounds, including benzotriazole and imidazole derivatives, is crucial for the development of materials with specific properties such as metal passivators and light-sensitive materials. These syntheses offer insights into the methodologies that might be applicable for the compound , providing a basis for the development of new materials and chemical entities (Gu et al., 2009).
Biopolymer Modification
The modification of polysaccharides using ionic liquids illustrates the potential of chemical compounds to alter the physical and chemical properties of biopolymers. This research points to the broader applicability of related compounds in materials science, particularly in the development of new materials with tailored properties (Heinze et al., 2008).
Optoelectronic Applications
The development of organic light-emitting diodes (OLEDs) using BODIPY-based materials demonstrates the potential of related chemical compounds in optoelectronics. This area of research is critical for advancing technologies in displays and lighting, highlighting the interdisciplinary applications of these compounds (Squeo & Pasini, 2020).
Propriétés
Numéro CAS |
141745-36-0 |
|---|---|
Nom du produit |
2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one |
Formule moléculaire |
C23H26N6O |
Poids moléculaire |
402.502 |
Nom IUPAC |
2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one |
InChI |
InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28) |
Clé InChI |
DTQSQYVSPRWGGI-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C |
Synonymes |
2-Butyl-3,5-dihydro-5,5-dimethyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4H-imidazol-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
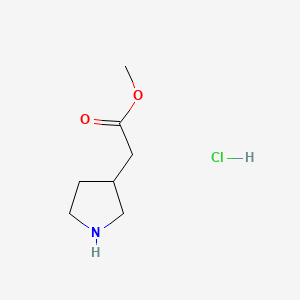
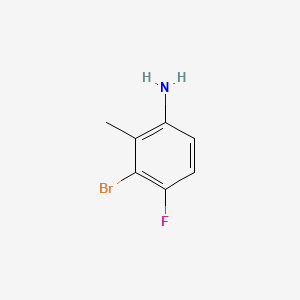
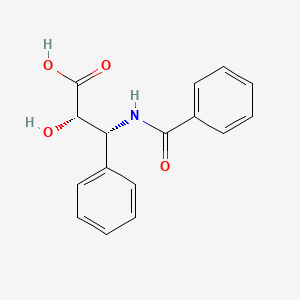
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
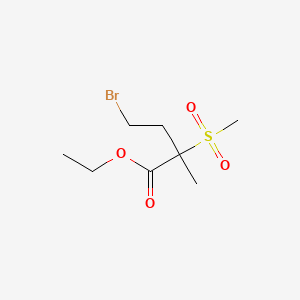
![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)
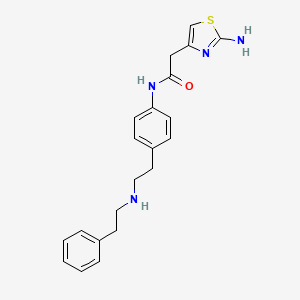
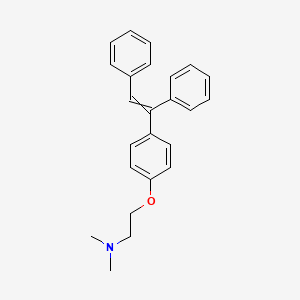
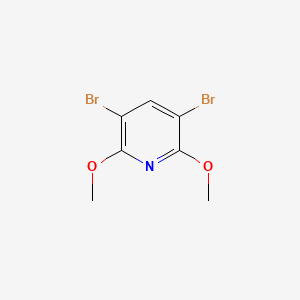
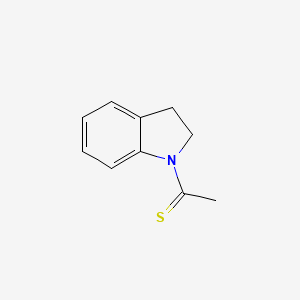
![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)
